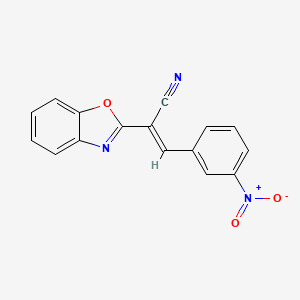

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: is an organic compound that features a benzoxazole ring and a nitrophenyl group connected by a propenenitrile linkage

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-10-12(8-11-4-3-5-13(9-11)19(20)21)16-18-14-6-1-2-7-15(14)22-16/h1-9H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGLLDFKCXGJGX-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:

Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.

Nitration of the Phenyl Ring: The benzoxazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Formation of the Propenenitrile Linkage: The final step involves the condensation of the nitrated benzoxazole with an appropriate aldehyde, such as 3-nitrobenzaldehyde, in the presence of a base like sodium hydroxide to form the propenenitrile linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Reduction: Formation of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-aminophenyl)prop-2-enenitrile.

Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

Fluorescent Probes: The benzoxazole ring system can be used in the design of fluorescent probes for biological imaging.

Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its ability to interact with biological macromolecules.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group, which may result in different reactivity and applications.

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the benzoxazole ring and the nitrophenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions further enhances its utility.

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a member of the benzoxazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and research findings.

- Molecular Formula : C16H12N4O2

- Molecular Weight : 284.30 g/mol

- CAS Number : 328952-65-4

Biological Activity Overview

Benzoxazole derivatives have been extensively studied for their biological properties. The specific compound has shown promising results in various assays:

-

Antimicrobial Activity :

- Studies have demonstrated that benzoxazole derivatives exhibit selective antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .

- The minimum inhibitory concentrations (MIC) for several derivatives have been determined, indicating varying degrees of efficacy.

Compound MIC (µg/mL) Target Organism Compound A 50 Bacillus subtilis Compound B 25 Candida albicans Compound C 100 Escherichia coli -

Anticancer Properties :

- Research has indicated that several benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

- A structure-activity relationship (SAR) study revealed that modifications to the benzoxazole structure can enhance cytotoxicity while reducing toxicity to normal cells.

Case Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of benzoxazole derivatives, it was found that the compound exhibited selective toxicity towards cancer cells compared to normal cells. The IC50 values were significantly lower for cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| A549 | 20 | 4 |

| Normal Fibroblasts | 75 | - |

This selectivity suggests potential for therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy

A comprehensive screening of various benzoxazole derivatives showed that the compound demonstrated significant antifungal activity against Candida albicans, with an MIC value of 25 µg/mL. This activity was attributed to the presence of electron-donating groups which enhance membrane permeability and disrupt cellular processes.

The proposed mechanisms through which (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile exerts its biological effects include:

- Inhibition of DNA synthesis : Some studies suggest that benzoxazole derivatives may interfere with nucleic acid synthesis in microbial cells.

- Disruption of mitochondrial function : In cancer cells, these compounds may induce apoptosis through mitochondrial pathway activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.